D3 Receptor Selectivity of Pramipexole Versus Bromocriptine and Ropinirole
Pramipexole exhibits 5- to 7-fold higher affinity for D3 receptors (Ki = 0.5 nM) compared to D2 receptors (Ki = 3.9 nM), whereas bromocriptine is non-selective for D3 and ropinirole shows preference for D2 receptors [1] [2]. This selective D3 preference is a key differentiator among non-ergot dopamine agonists.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | D3 Ki = 0.5 nM; D2 Ki = 3.9 nM; D4 Ki = 5.1 nM |
| Comparator Or Baseline | Bromocriptine: non-selective; Ropinirole: D2 > D3 |
| Quantified Difference | 5- to 7-fold D3 selectivity for pramipexole |
| Conditions | Cloned human dopamine receptors |
Why This Matters
D3 receptor selectivity is linked to improved motor symptom control and potentially reduced dyskinesia in Parkinson's disease, guiding receptor-specific research applications.
- [1] Mierau J, Schneider FJ, Ensinger HA, Chio CL, Lajiness ME, Huff RM. Pramipexole binding and activation of cloned and expressed dopamine D2, D3 and D4 receptors. Eur J Pharmacol. 1995;290(1):29-36. View Source
- [2] Gerlach M, Double K, Arzberger T, Leblhuber F, Tatschner T, Riederer P. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum. J Neural Transm. 2003;110(10):1119-27. View Source
